N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridin-3-ylmethyl group. The piperidin-1-ylsulfonylphenyl group is then attached, and finally, the aniline moiety is introduced. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and yield. Purification steps, such as recrystallization or chromatography, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring or the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various substituents, such as halogens or nitro groups.
Scientific Research Applications
N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline can be compared to other compounds with similar structures, such as:
- N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline
- N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline
These compounds share similar core structures but differ in the substituents attached to the thiazole or pyridine rings
Properties
Molecular Formula |
C26H26N4O2S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-phenyl-4-(3-piperidin-1-ylsulfonylphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H26N4O2S2/c31-34(32,29-15-5-2-6-16-29)24-13-7-10-22(17-24)25-20-33-26(28-23-11-3-1-4-12-23)30(25)19-21-9-8-14-27-18-21/h1,3-4,7-14,17-18,20H,2,5-6,15-16,19H2 |
InChI Key |
MSPBHIOJBUOPSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CC5=CN=CC=C5 |
Origin of Product |
United States |
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